5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H9N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-amino-1-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential biological activity.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound is similar in structure but contains a phenyl group instead of a cyclopropyl group.
5-amino-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of an aldehyde group.
Uniqueness
5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and development .
Properties
IUPAC Name |
5-amino-1-cyclopropylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-5(4-11)3-9-10(7)6-1-2-6/h3-4,6H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZXZDLQLCPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C=N2)C=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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